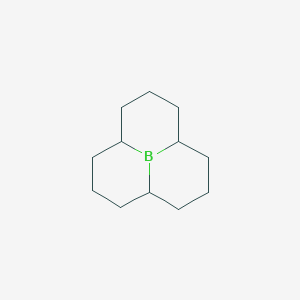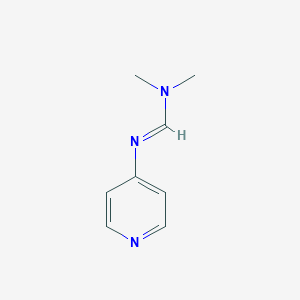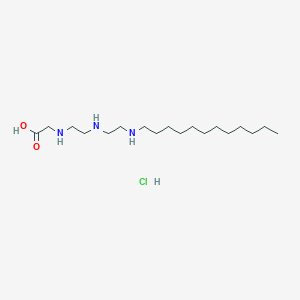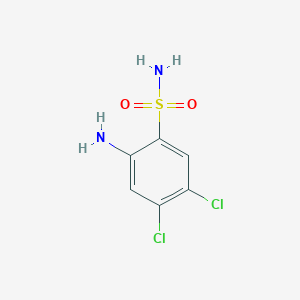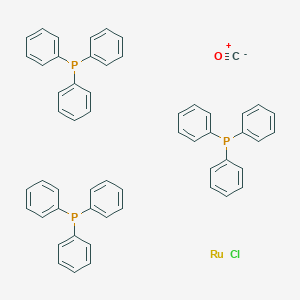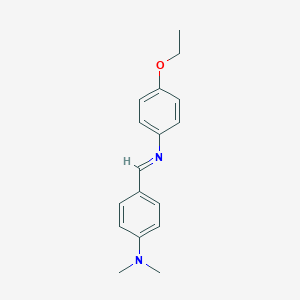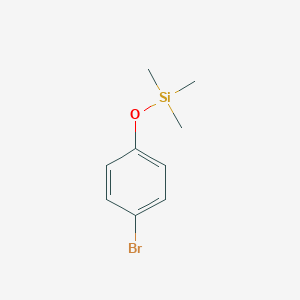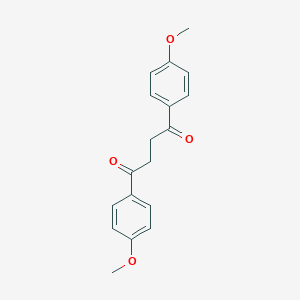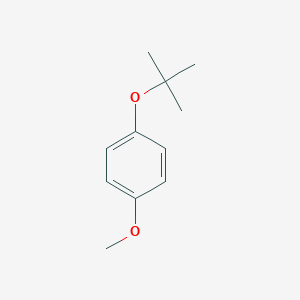
p-tert-Butoxyanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
P-tert-Butxyanisole (PTBA) is a chemical compound that is widely used in the scientific research community. PTBA is a white crystalline solid that is soluble in organic solvents and has a melting point of 50-53°C. PTBA is primarily used as a stabilizer and antioxidant in the food industry, but it has also found applications in scientific research due to its unique properties.
作用機序
P-tert-Butoxyanisole stabilizes biological molecules by forming hydrogen bonds with the molecule's functional groups. This stabilizes the molecule and prevents it from denaturing or degrading. p-tert-Butoxyanisole's antioxidant properties are due to its ability to scavenge free radicals and prevent them from damaging biological molecules.
生化学的および生理学的効果
P-tert-Butoxyanisole has been shown to have minimal toxicity and does not have any known physiological effects on humans. However, p-tert-Butoxyanisole can interact with biological molecules and alter their function. For example, p-tert-Butoxyanisole can inhibit the activity of certain enzymes by binding to their active site.
実験室実験の利点と制限
P-tert-Butoxyanisole is a useful tool for stabilizing and protecting biological molecules in lab experiments. However, p-tert-Butoxyanisole can also interfere with certain assays and experiments. For example, p-tert-Butoxyanisole can interfere with fluorescence assays by quenching the fluorescence signal.
将来の方向性
There are many potential future directions for p-tert-Butoxyanisole research. One area of interest is the development of new p-tert-Butoxyanisole derivatives with improved stability and antioxidant properties. Another area of interest is the use of p-tert-Butoxyanisole in drug delivery systems, where it can protect drugs from degradation and improve their bioavailability. Additionally, p-tert-Butoxyanisole could be used in the development of new diagnostic assays for disease detection.
科学的研究の応用
P-tert-Butoxyanisole has been used in a variety of scientific research applications due to its ability to stabilize and protect biological molecules from degradation. p-tert-Butoxyanisole has been used as a stabilizer for proteins, enzymes, and DNA. p-tert-Butoxyanisole has also been used as an antioxidant in cell culture media to protect cells from oxidative stress.
特性
CAS番号 |
15360-00-6 |
|---|---|
製品名 |
p-tert-Butoxyanisole |
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-9(12-4)6-8-10/h5-8H,1-4H3 |
InChIキー |
SOEWHLJEXIKEPN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC |
その他のCAS番号 |
15360-00-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

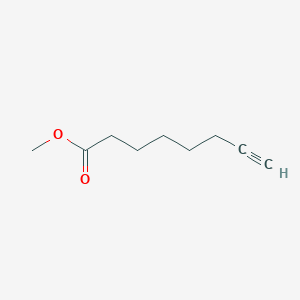
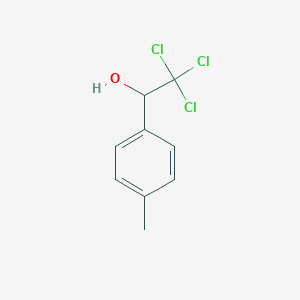
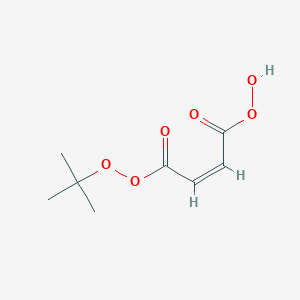
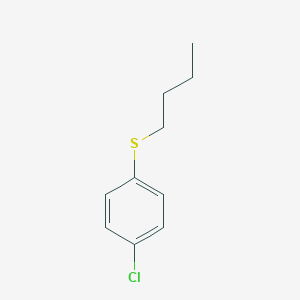
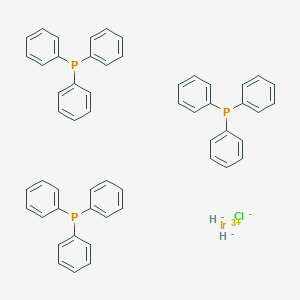
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)
